molecular formula C10H18F2N2O2 B13657473 (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13657473
M. Wt: 236.26 g/mol
InChI Key: RBKSKJDQWDXKGU-UHFFFAOYSA-N
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Description

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₀H₁₈F₂N₂O₂

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under controlled conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-amino-2-(trifluoromethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-amino-2-(methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-amino-2-(ethyl)pyrrolidine-1-carboxylate

Uniqueness

(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3

InChI Key

RBKSKJDQWDXKGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)F)N

Origin of Product

United States

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